1-(4'-Pyridinyl)-4-tosylimidazole
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Overview
Description
1-(4’-Pyridinyl)-4-tosylimidazole is a heterocyclic compound that features both a pyridine ring and an imidazole ring, with a tosyl group attached to the imidazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4’-Pyridinyl)-4-tosylimidazole typically involves the reaction of 4-tosylimidazole with 4-bromopyridine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of 1-(4’-Pyridinyl)-4-tosylimidazole.
Industrial Production Methods
Industrial production methods for 1-(4’-Pyridinyl)-4-tosylimidazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4’-Pyridinyl)-4-tosylimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in water for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with different substituents replacing the tosyl group.
Scientific Research Applications
1-(4’-Pyridinyl)-4-tosylimidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 1-(4’-Pyridinyl)-4-tosylimidazole involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-Pyridinyl)-4-tosylpiperazine: Similar structure but with a piperazine ring instead of an imidazole ring.
5-(4-Pyridinyl)-1,2,4-triazole: Contains a triazole ring instead of an imidazole ring.
Uniqueness
1-(4’-Pyridinyl)-4-tosylimidazole is unique due to its specific combination of a pyridine ring, an imidazole ring, and a tosyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C15H13N3O2S |
---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
4-[4-(4-methylphenyl)sulfonylimidazol-1-yl]pyridine |
InChI |
InChI=1S/C15H13N3O2S/c1-12-2-4-14(5-3-12)21(19,20)15-10-18(11-17-15)13-6-8-16-9-7-13/h2-11H,1H3 |
InChI Key |
HDSPZYQTPAUMDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C=N2)C3=CC=NC=C3 |
Origin of Product |
United States |
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